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For Researchers, Scientists, and Drug Development Professionals

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN,

is a chiral diamine ligand that has become an indispensable tool in asymmetric catalysis.

Complexed with transition metals, particularly ruthenium, it forms highly efficient and selective

catalysts for the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones

and imines. This technology provides a powerful and practical method for the synthesis of

enantiomerically enriched secondary alcohols and amines, which are crucial building blocks in

the pharmaceutical, agrochemical, and fine chemical industries.

These application notes provide a comprehensive overview of the use of (S,S)-TsDPEN in

organic synthesis, with a focus on practical experimental protocols and key performance data.

Asymmetric Transfer Hydrogenation of Ketones
The Ru-(S,S)-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones is a robust and

widely used method for the production of chiral secondary alcohols. The reaction typically

employs a hydrogen donor such as a formic acid/triethylamine mixture or isopropanol.

Reduction of Aryl Ketones
Aromatic ketones are excellent substrates for this catalytic system, consistently affording high

yields and enantioselectivities.
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Table 1: Asymmetric Transfer Hydrogenation of Representative Aryl Ketones using Ru-(S,S)-
TsDPEN Catalysts
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Experimental Protocol: Asymmetric Transfer
Hydrogenation of Acetophenone
This protocol details the general procedure for the asymmetric transfer hydrogenation of

acetophenone to (S)-1-phenylethanol.

Materials:

[RuCl₂(p-cymene)]₂

(S,S)-TsDPEN

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEt₃)

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Standard laboratory glassware and stirring equipment

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve

[RuCl₂(p-cymene)]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in the chosen

anhydrous solvent (5 mL). Stir the mixture at room temperature for 20-30 minutes. The

solution should turn a deep red/purple color, indicating the formation of the active catalyst,

RuCl--INVALID-LINK--.

Reaction Mixture Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic

acid and triethylamine.

Hydrogenation Reaction: To the flask containing the pre-formed catalyst, add acetophenone

(1 mmol). Subsequently, add the formic acid/triethylamine mixture (1.5 mL).
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Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 25-40 °C).

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography (GC) until the starting material is consumed.

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification and Analysis: Purify the crude product by flash column chromatography on silica

gel. Determine the enantiomeric excess of the purified (S)-1-phenylethanol by chiral HPLC or

GC analysis.

Asymmetric Transfer Hydrogenation of Imines
The enantioselective reduction of imines to chiral amines is another key application of (S,S)-
TsDPEN-based catalysts. This transformation is of high importance in the synthesis of

pharmaceutical ingredients.

Reduction of Cyclic Imines
Cyclic imines, particularly dihydroisoquinolines, are readily reduced with high enantioselectivity.

Table 2: Asymmetric Transfer Hydrogenation of Representative Cyclic Imines using Ru-(S,S)-
TsDPEN Catalysts
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Experimental Protocol: General Procedure for
Asymmetric Transfer Hydrogenation of Imines
This protocol provides a general method for the asymmetric reduction of cyclic imines.[4]

Materials:

[Rh(Cp*)Cl₂]₂ or [RuCl₂(p-cymene)]₂

(S,S)-TsDPEN
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Imine substrate

Formic acid (HCOOH)

Triethylamine (NEt₃)

Distilled water and Methanol (as co-solvent)

Standard laboratory glassware and stirring equipment

Procedure:

Catalyst Pre-formation: In a round-bottom flask equipped with a magnetic stir bar, add

[Rh(Cp*)Cl₂]₂ (0.0025 mmol) and (S,S)-TsDPEN (0.0075 mmol). Add distilled water (1 mL)

and stir the mixture for 1 hour at room temperature.

Reaction Setup: To the catalyst solution, add the imine substrate (1 mmol) followed by

methanol (1 mL) and a pre-mixed solution of formic acid and triethylamine.

Reaction Execution: Stir the reaction mixture at the desired temperature until completion, as

monitored by TLC or GC.

Work-up and Purification: After the reaction is complete, basify the mixture with a saturated

solution of sodium bicarbonate and extract the product with an organic solvent. The

combined organic layers are then washed, dried, and concentrated. The crude amine is

purified by column chromatography.

Analysis: The enantiomeric excess of the final product is determined by chiral HPLC.

Application in the Synthesis of Active
Pharmaceutical Ingredients (APIs)
The high efficiency and selectivity of (S,S)-TsDPEN-catalyzed reactions have led to their

adoption in the synthesis of several important pharmaceutical drugs.

Synthesis of a Duloxetine Intermediate
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(S,S)-TsDPEN-Ru complexes have been successfully applied in the asymmetric synthesis of a

key chiral γ-aminoalcohol intermediate for the antidepressant drug Duloxetine. The asymmetric

transfer hydrogenation of a β-amino ketone intermediate proceeds with high enantioselectivity.

[6]

Table 3: Asymmetric Transfer Hydrogenation for a Duloxetine Intermediate

Substrate Catalyst
Hydrogen
Donor

Product Yield (%) ee (%)
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Synthesis of a Sitagliptin Intermediate
While the commercial synthesis of the antidiabetic drug Sitagliptin has evolved, early routes

and related research have explored the use of asymmetric hydrogenation. The core structure of

Sitagliptin contains a chiral β-amino acid moiety, a class of molecules accessible through the

reduction of corresponding enamines or β-keto esters, where (S,S)-TsDPEN and its derivatives

can be effective catalysts. For instance, the asymmetric hydrogenation of a protected enamine

precursor is a key step in accessing the chiral amine core.

Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of the asymmetric transfer hydrogenation is dictated by the

chirality of the TsDPEN ligand. For the reduction of ketones with a Ru-(S,S)-TsDPEN catalyst,

the (S)-alcohol is typically the major product. Conversely, for the reduction of cyclic imines, the

(R)-amine is generally obtained. This difference is attributed to distinct transition state

geometries.

The widely accepted Noyori-Ikariya mechanism for ketone reduction involves a six-membered

pericyclic transition state where the hydride from the ruthenium center and a proton from the

NH group of the ligand are transferred to the carbonyl group in a concerted manner. The
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stereoselectivity arises from the steric interactions between the substituents on the ketone and

the phenyl groups of the DPEN ligand, as well as stabilizing CH/π interactions between the

arene ligand on the ruthenium and the substrate.

[RuCl((S,S)-TsDPEN)(arene)]
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(Active Catalyst)
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- H-donor_ox
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Transition State
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(R1-CO-R2)

[RuCl((S,S)-TsDPEN)(arene)]
+

Chiral Alcohol

Hydride & Proton
Transfer

- Alcohol

Click to download full resolution via product page

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation of ketones.

The experimental workflow for these reactions follows a standard procedure in synthetic

chemistry, emphasizing the need for an inert atmosphere to protect the catalyst.
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Caption: General experimental workflow for (S,S)-TsDPEN catalyzed ATH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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